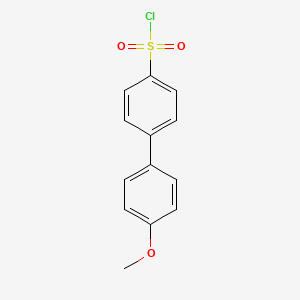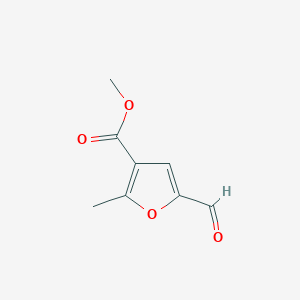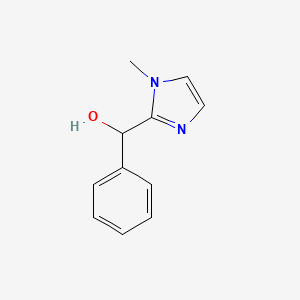
(2-(4-Chlorphenyl)thiazol-4-yl)methanol
Übersicht
Beschreibung
(2-(4-Chlorophenyl)thiazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H8ClNOS and its molecular weight is 225.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(4-Chlorophenyl)thiazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-Chlorophenyl)thiazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimikrobielle und Antimykotische Anwendungen
Thiazolderivate, einschließlich (2-(4-Chlorphenyl)thiazol-4-yl)methanol, sind für ihre starken antimikrobiellen Eigenschaften bekannt. Sie sind besonders wirksam gegen eine Reihe von Bakterienstämmen, darunter grampositive und gramnegative Bakterien . Darüber hinaus haben diese Verbindungen eine signifikante antimykotische Aktivität gezeigt, was sie wertvoll für die Entwicklung neuer Antimykotika macht, die zur Behandlung von Infektionen verwendet werden können, die durch Pilze wie Candida albicans und Candida glabrata verursacht werden .
Antitumor- und Zytotoxische Aktivität
Der Thiazol-Kern ist ein entscheidender Bestandteil in der Struktur vieler Antitumormittel. Thiazolderivate wurden synthetisiert und auf ihre Zytotoxizität gegenüber verschiedenen menschlichen Tumorzelllinien untersucht. Das Vorhandensein der this compound-Struktur innerhalb dieser Verbindungen trägt zu ihrer Fähigkeit bei, das Wachstum von Krebszellen zu hemmen, was einen Weg für die Entwicklung neuer Krebsmedikamente bietet .
Neuroprotektive Wirkungen
Thiazolderivate werden auf ihre neuroprotektiven Wirkungen untersucht. Dazu gehört die potenzielle Behandlung neurodegenerativer Erkrankungen, indem neuronale Zellen vor Schäden geschützt werden. Die betreffende Verbindung kann eine Rolle bei der Synthese von Molekülen spielen, die zur normalen Funktion des Nervensystems und zur Synthese von Neurotransmittern beitragen .
Antioxidative Eigenschaften
Forschungen haben gezeigt, dass Thiazolderivate antioxidative Eigenschaften aufweisen können. Diese Verbindungen können freie Radikale neutralisieren und können zur Vorbeugung von oxidationsbedingten Krankheiten eingesetzt werden. Die spezifische Struktur von this compound könnte genutzt werden, um neue Antioxidantien mit verbesserter Wirksamkeit zu synthetisieren .
Entzündungshemmende und Analgetische Wirkungen
Die entzündungshemmenden und analgetischen Wirkungen von Thiazolderivaten machen sie zu Kandidaten für die Entwicklung neuer Schmerzmittel. Diese Verbindungen können möglicherweise die Produktion von Entzündungsmediatoren hemmen und die Schmerzempfindung reduzieren, was für die Behandlung von Erkrankungen wie Arthritis vorteilhaft ist .
Antivirale und Antiretrovirale Aktivität
Thiazolverbindungen wurden auf ihre antiviralen und antiretroviralen Aktivitäten untersucht. Sie können in den Replikationszyklus von Viren, einschließlich HIV, eingreifen und bieten eine vielversprechende Richtung für die Entwicklung neuer antiviraler Medikamente. Die strukturellen Merkmale von this compound können zu diesen Wirkungen beitragen und eine Grundlage für weitere Forschung in diesem Bereich bieten .
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 22569 , which is within the optimal range for drug-like properties, suggesting potential for good bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemische Analyse
Biochemical Properties
Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Cellular Effects
Some thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines
Molecular Mechanism
It is known that thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAMZEDLVRNGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346739 | |
| Record name | (2-(4-Chlorophenyl)thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36093-99-9 | |
| Record name | (2-(4-Chlorophenyl)thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol](/img/structure/B1597187.png)
![2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1597189.png)







![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1597201.png)

